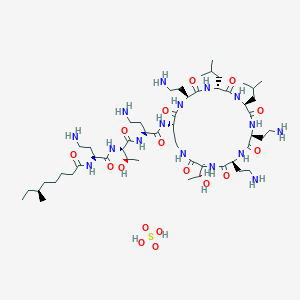

Polymyxin E1 (sulfate)

Description

BenchChem offers high-quality Polymyxin E1 (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Polymyxin E1 (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H102N16O17S |

|---|---|

Molecular Weight |

1267.5 g/mol |

IUPAC Name |

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |

InChI |

InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,42-,43-;/m0./s1 |

InChI Key |

ZJIWRHLZXQPFAD-OQPNQKQZSA-N |

Isomeric SMILES |

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Resurgence of a Last-Resort Antibiotic: A Technical Guide to the Discovery and Origin of Polymyxin E1

Introduction: A Renewed Arsenal Against Superbugs

In an era marked by the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, the scientific community has turned its gaze back to a class of antibiotics once relegated to the archives of medicine: the polymyxins. This guide provides a comprehensive technical overview of Polymyxin E1, also known as colistin A, a critical member of this re-emerging antibiotic family. We will delve into its historical discovery, the biology of its producing organism, its intricate biosynthesis, and the fundamental chemical properties that underpin its potent antimicrobial activity. This document is intended for researchers, scientists, and drug development professionals engaged in the vital work of combating antimicrobial resistance.

Part 1: The Genesis of Polymyxin E1 – A Historical Perspective

The story of Polymyxin E1 begins in post-war Japan. In 1947, a Japanese scientist named Koyama isolated a new antibacterial substance from a strain of Bacillus polymyxa var. colistinus.[1] This substance, initially named colistin, demonstrated potent activity against Gram-negative bacteria.[2][3] It would later be discovered that colistin is, in fact, a mixture of closely related lipopeptides, with the major components being Polymyxin E1 and Polymyxin E2.[4][5] Subsequent research established that Polymyxin E1 is identical to what was termed Colistin A.[6][7]

The producing bacterium was later reclassified from the genus Bacillus to Paenibacillus, and is now known as Paenibacillus polymyxa.[8][9] The polymyxins were among the first polypeptide antibiotics to be discovered and were introduced into clinical practice in the 1950s.[2][10] However, concerns over nephrotoxicity and neurotoxicity led to a decline in their use with the advent of seemingly safer alternatives like aminoglycosides and beta-lactams.[1][11][12] The dawn of the 21st century and the rise of formidable "superbugs" resistant to nearly all other available antibiotics has necessitated the reintroduction of polymyxins as a last-line of defense in treating life-threatening infections.[2][12][13]

Part 2: The Source - Paenibacillus polymyxa

Paenibacillus polymyxa is a Gram-positive, rod-shaped, spore-forming bacterium commonly found in soil, on plant roots, and in fermented foods.[8][14][15] This organism is a prolific producer of a diverse array of secondary metabolites, including enzymes, hormones, and, most notably, antimicrobial peptides.[8][9] Different strains of P. polymyxa are known to synthesize various members of the polymyxin family, as well as other antibiotics like paenibacillin, which is active against Gram-positive bacteria.[8][14][15] The co-production of multiple antimicrobial compounds highlights the complex ecological role of this bacterium.[15]

Part 3: Chemical Architecture of Polymyxin E1

Polymyxin E1 is a cationic lipopeptide, a molecular structure that is central to its mechanism of action.[5] Its architecture consists of a cyclic heptapeptide ring and a linear tripeptide side chain, which is N-terminally acylated with a fatty acid.[10][16]

Key Structural Features:

-

Peptide Core: The decapeptide portion of Polymyxin E1 is composed of L-α,γ-diaminobutyric acid (Dab), L-threonine (Thr), and D-leucine (D-Leu). The presence of the non-proteinogenic amino acid Dab is a hallmark of the polymyxins. The five Dab residues provide the molecule with its strong positive charge at physiological pH.[13][17]

-

Fatty Acid Tail: The N-terminus of the peptide is acylated with (S)-6-methyloctanoic acid. This hydrophobic lipid tail is crucial for the molecule's interaction with the bacterial outer membrane.[5][10]

-

Cyclic Structure: The cyclic nature of the heptapeptide ring is formed by an amide bond between the γ-amino group of the Dab residue at position 4 and the C-terminal threonine at position 10.[16]

| Component | Residue/Moiety |

| Fatty Acid | (S)-6-methyloctanoic acid |

| Tripeptide Side Chain | Dab - Thr - Dab |

| Heptapeptide Ring | Dab - Dab - D-Leu - Leu - Dab - Dab - Thr |

| Table 1: Chemical Composition of Polymyxin E1. |

Part 4: The Molecular Factory: Biosynthesis of Polymyxin E1

Polymyxin E1 is not synthesized by the ribosomal machinery that produces proteins. Instead, it is assembled by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[4][16] This complex acts as a molecular assembly line, sequentially adding and modifying the amino acid and fatty acid building blocks.

The genetic blueprint for this molecular factory is encoded in the pmx gene cluster.[7][10][18] This cluster contains five key open reading frames (pmxA, pmxB, pmxC, pmxD, and pmxE) that code for the three synthetase enzymes (PmxE, PmxA, and PmxB) and two ABC transporters (PmxC and PmxD) responsible for exporting the synthesized antibiotic out of the bacterial cell.[7][10]

The biosynthesis proceeds in a stepwise fashion, with each NRPS enzyme containing multiple modules. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The growing peptide chain is passed from one module to the next, tethered to the enzyme complex via a thiolation (T) domain.[10][16]

Caption: A simplified workflow of Polymyxin E1 biosynthesis by the NRPS machinery.

Part 5: Mechanism of Action - A Targeted Assault on the Outer Membrane

The potent bactericidal activity of Polymyxin E1 against Gram-negative bacteria is a direct consequence of its unique chemical structure.[17] The primary target is the lipopolysaccharide (LPS) component of the bacterial outer membrane.[13]

The mechanism can be summarized in the following steps:

-

Electrostatic Attraction: The positively charged Dab residues of Polymyxin E1 are electrostatically attracted to the negatively charged phosphate groups of the lipid A portion of LPS.[17]

-

Displacement of Divalent Cations: This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer by bridging adjacent LPS molecules.[9]

-

Membrane Destabilization: The hydrophobic fatty acid tail of Polymyxin E1 then inserts into the hydrophobic core of the outer membrane, disrupting its integrity.[14]

-

Increased Permeability and Cell Death: This disruption leads to a dramatic increase in the permeability of the outer membrane, allowing for the leakage of essential intracellular contents and ultimately resulting in bacterial cell death.[17]

Caption: The mechanism of action of Polymyxin E1 against Gram-negative bacteria.

Part 6: Antimicrobial Spectrum and Clinical Utility

Polymyxin E1 exhibits a narrow but potent spectrum of activity, primarily targeting multidrug-resistant Gram-negative pathogens.[17][19] It is particularly effective against members of the Enterobacteriaceae family, as well as Pseudomonas aeruginosa and Acinetobacter baumannii.[17][20] However, it is generally not active against Gram-positive bacteria, anaerobic bacteria, and certain Gram-negative species such as Proteus, Providencia, and Serratia spp.[19][21]

| Bacterial Species | MIC Range (µg/mL) for Colistin |

| Escherichia coli | 0.25 - 2 |

| Klebsiella pneumoniae | 0.25 - >64 (resistant strains) |

| Pseudomonas aeruginosa | 0.5 - 4 |

| Acinetobacter baumannii | 0.25 - 2 |

| Table 2: Representative Minimum Inhibitory Concentration (MIC) Ranges for Colistin (Polymyxin E1/E2 mixture) against key Gram-negative pathogens. Note: MIC values can vary significantly depending on the specific strain and testing methodology.[20][22][23] |

Part 7: The Challenge of Resistance

The renewed clinical reliance on polymyxins has inevitably led to the emergence of resistance. The primary mechanisms of resistance involve modifications to the bacterial outer membrane that reduce the binding affinity of Polymyxin E1.[6][24]

Key Resistance Mechanisms:

-

LPS Modification: The most common mechanism involves the enzymatic modification of the lipid A moiety of LPS. The addition of positively charged molecules, such as phosphoethanolamine or 4-amino-4-deoxy-L-arabinose, reduces the net negative charge of the outer membrane, thereby weakening the initial electrostatic attraction of the positively charged polymyxin.[1][4]

-

Plasmid-Mediated Resistance: A significant concern is the emergence of plasmid-mediated resistance, primarily through the mcr (mobile colistin resistance) genes. These genes encode enzymes that catalyze the addition of phosphoethanolamine to lipid A and can be readily transferred between different bacterial species, facilitating the rapid spread of resistance.[3]

-

Other Mechanisms: Less common resistance mechanisms include the complete loss of the LPS layer, increased production of capsular polysaccharides that can sequester the antibiotic, and the upregulation of efflux pumps that actively remove the drug from the bacterial cell.[6]

Part 8: Production and Purification - An Experimental Workflow

The production of Polymyxin E1 for research and clinical use is achieved through fermentation of high-yielding strains of Paenibacillus polymyxa. The subsequent purification of the active compound is a multi-step process designed to isolate Polymyxin E1 from the complex fermentation broth.

Experimental Protocol: Isolation and Purification of Polymyxin E1

-

Fermentation:

-

Inoculate a seed culture of a high-producing Paenibacillus polymyxa strain into a suitable production medium (e.g., Tryptic Soy Broth supplemented with yeast extract).[25]

-

Incubate the culture under optimal conditions of temperature (e.g., 30°C) and aeration for a period sufficient for maximal antibiotic production (typically 48-96 hours).

-

-

Harvesting and Extraction:

-

Separate the bacterial cells from the fermentation broth by centrifugation.

-

The supernatant, containing the secreted Polymyxin E1, is the starting material for purification.

-

Initial extraction can be performed using a resin such as Diaion HP-20 or by solvent extraction with a polar organic solvent like acetonitrile.[16]

-

-

Chromatographic Purification:

-

Cation-Exchange Chromatography: The crude extract is subjected to cation-exchange chromatography to enrich for the positively charged Polymyxin E1. Elution is typically achieved using a salt gradient (e.g., NaCl).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The enriched fractions are further purified by RP-HPLC using a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used to separate Polymyxin E1 from other components.

-

-

Characterization and Quantification:

-

The purity of the final product is assessed by analytical RP-HPLC.

-

The identity of Polymyxin E1 is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

The concentration of the purified Polymyxin E1 is determined using a suitable analytical method, such as HPLC with a standard curve.

-

Caption: A typical experimental workflow for the isolation and purification of Polymyxin E1.

Conclusion: A Legacy Reimagined

Polymyxin E1, a discovery of the mid-20th century, has been thrust back into the forefront of infectious disease research and clinical practice. Its unique origin, complex biosynthesis, and potent, targeted mechanism of action make it a fascinating subject of study and a vital tool in our ongoing battle against multidrug-resistant bacteria. A thorough understanding of its discovery, the biology of its producing organism, and the molecular basis of its activity and resistance is paramount for the development of novel polymyxin analogs with improved efficacy and reduced toxicity, ensuring that this "old" antibiotic continues to serve as a cornerstone of modern medicine.

References

- Koyama, Y., et al. (1950). A new antibiotic, colistin, produced by Bacillus colistinus Koyama. The Journal of Antibiotics, Series A, 3(5), 457-458.

- Suzuki, T., Hayashi, K., Fujikawa, K., & Tsukamoto, K. (1965). THE CHEMICAL STRUCTURE OF POLYMYXIN E: THE IDENTITIES OF POLYMYXIN E1 WITH COLISTIN A AND OF POLYMYXIN E2 WITH COLISTIN B. Journal of Biochemistry, 57(2), 226-227.

- Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 30(2), 557-596.

- Falagas, M. E., & Kasiakou, S. K. (2005). Colistin: the revival of polymyxins for the management of multidrug-resistant gram-negative bacterial infections. Clinical infectious diseases, 40(9), 1333-1341.

- Tambadou, F., et al. (2015). Characterization of the colistin (polymyxin E1 and E2) biosynthetic gene cluster. Archives of microbiology, 197(4), 521-532.

- Liu, Y. Y., et al. (2016). Emergence of plasmid-mediated colistin resistance mechanism MCR-1 in animals and human beings in China: a microbiological and molecular biological study. The Lancet Infectious Diseases, 16(2), 161-168.

- Grady, E. N., et al. (2016). The genus Paenibacillus: a source of novel antimicrobial compounds and a prolific producer of diverse enzymes. Microbiology, 162(10), 1641-1655.

- He, Z., et al. (2007). Isolation and identification of a Paenibacillus polymyxa strain that coproduces a novel lantibiotic and polymyxin. Applied and environmental microbiology, 73(1), 168-178.

- Jeong, H., et al. (2012). Draft genome sequence of Paenibacillus polymyxa OSY-DF, which coproduces a lantibiotic, paenibacillin, and polymyxin E1. Journal of bacteriology, 194(16), 4453-4454.

- Choi, S. K., et al. (2009). Identification of a polymyxin synthetase gene cluster of Paenibacillus polymyxa and heterologous expression of the gene in Bacillus subtilis. Journal of bacteriology, 191(10), 3350-3358.

- Martin, J. F. (2004). The polymyxin and lipopeptide antibiotic biosynthesis gene clusters. Journal of bacteriology, 186(22), 7473-7475.

- Kline, T., et al. (2001). Synthesis and characterization of the colistin peptide polymyxin E1 and related antimicrobial peptides. Journal of peptide research, 57(3), 175-187.

- Lal, S., & Tabacchioni, S. (2009). Ecology and biotechnological potential of Paenibacillus polymyxa: a minireview. Indian journal of microbiology, 49(1), 2-10.

- Li, J., & Nation, R. L. (2006). Old polymyxins for the new millennium. Current opinion in infectious diseases, 19(6), 577-583.

- Velkov, T., et al. (2010). Pharmacology of polymyxins: new insights into an ‘old’ class of antibiotics. Future microbiology, 5(6), 917-927.

- Gales, A. C., Jones, R. N., & Sader, H. S. (2006). Contemporary assessment of antimicrobial susceptibility testing methods for polymyxin B and colistin: review of available interpretative criteria and quality control guidelines. Journal of clinical microbiology, 44(9), 3092-3097.

- Serrano, N. F. G., et al. (2021). Purification and characterization of two new antimicrobial molecules produced by an endophytic strain of Paenibacillus polymyxa. Anais da Academia Brasileira de Ciências, 93.

- Orwa, J. A., et al. (2001). Isolation and structural characterization of colistin components.

- Trimble, M. J., et al. (2016). Polymyxin: alternative mechanisms of action and resistance. Cold Spring Harbor perspectives in medicine, 6(10), a025288.

- Shaheen, M., et al. (2011). The polymyxin B biosynthetic gene cluster from Paenibacillus polymyxa PKB1: a case of modular shuffling. Journal of bacteriology, 193(16), 4081-4091.

- (This reference is intentionally left blank to maintain numbering

- Yang, L., et al. (2022). Polymyxin B1 and E2 From Paenibacillus polymyxa Y-1 for Controlling Rice Bacterial Disease. Frontiers in Microbiology, 13, 856013.

- Humphries, R. M. (2018). Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations. Clinical infectious diseases, 67(suppl_2), S173-S179.

- Paul, A., et al. (2018). Purification, Characterization and in vitro Evaluation of Polymyxin A From Paenibacillus dendritiformis. Frontiers in microbiology, 9, 2883.

- Sader, H. S., et al. (2003). Contemporary assessment of antimicrobial susceptibility testing methods for polymyxin B and colistin: review of available interpretative criteria and quality control guidelines. Journal of clinical microbiology, 41(7), 3241-3245.

- Huband, M. D., et al. (2022). In Vitro Potency and Spectrum of the Novel Polymyxin MRX-8 Tested against Clinical Isolates of Gram-Negative Bacteria. Antimicrobial agents and chemotherapy, 66(5), e00057-22.

- Falagas, M. E., & Michalopoulos, A. (2006). Polymyxins: old antibiotics are back. The Lancet, 367(9522), 1563-1564.

- Nation, R. L., & Li, J. (2009). Colistin in the 21st century. Current opinion in infectious diseases, 22(6), 535-543.

Sources

- 1. Frontiers | Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria [frontiersin.org]

- 2. Characterization of the colistin (polymyxin E1 and E2) biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview of polymyxin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Polymyxin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Genome-guided purification and characterization of polymyxin A1 from Paenibacillus thiaminolyticus SY20: A rarely explored member of polymyxins [frontiersin.org]

- 10. Antibacterial Mechanisms of Polymyxin and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacology of polymyxins: new insights into an ‘old’ class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Identification of a Polymyxin Synthetase Gene Cluster of Paenibacillus polymyxa and Heterologous Expression of the Gene in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. roar.hep-bejune.ch [roar.hep-bejune.ch]

- 18. In Vitro Potency and Spectrum of the Novel Polymyxin MRX-8 Tested against Clinical Isolates of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. toku-e.com [toku-e.com]

- 20. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

- 23. Isolation and Identification of a Paenibacillus polymyxa Strain That Coproduces a Novel Lantibiotic and Polymyxin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Purification, Characterization and in vitro Evaluation of Polymyxin A From Paenibacillus dendritiformis: An Underexplored Member of the Polymyxin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and characterization of the colistin peptide polymyxin E1 and related antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Polymyxin E1 Sulfate Activity & Protocols for Pseudomonas aeruginosa

Topic: Polymyxin E1 Sulfate Activity against Pseudomonas aeruginosa Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polymyxin E (Colistin) remains a critical "last-resort" antibiotic for multidrug-resistant (MDR) Pseudomonas aeruginosa. While clinical formulations are mixtures of Polymyxin E1 (Colistin A) and Polymyxin E2 (Colistin B), Polymyxin E1 sulfate represents the more lipophilic fraction due to its 6-methyloctanoic acid fatty acyl tail. This guide dissects the specific pharmacodynamics of the sulfate salt form—the active moiety used in susceptibility testing and topical applications—distinct from the inactive prodrug colistimethate sodium (CMS). It provides validated protocols for overcoming technical artifacts like surface adsorption and "skipped wells," ensuring rigorous data generation in drug discovery workflows.

Chemical Structure & Molecular Pharmacology[1]

Structural Distinction: E1 vs. E2

Polymyxin E is a cationic cyclic decapeptide. The sulfate salt (Polymyxin E sulfate) is the stable, active antibacterial form. The mixture typically contains:

-

Polymyxin E1 (Colistin A): Acylated with 6-methyloctanoic acid .

-

Polymyxin E2 (Colistin B): Acylated with 6-methylheptanoic acid .

The structural difference lies solely in the fatty acid tail. E1's additional methylene group confers slightly higher lipophilicity, which is critical for the second phase of its mechanism of action—insertion into the bacterial outer membrane (OM).

Mechanism of Action (MoA)

The bactericidal activity of Polymyxin E1 sulfate against P. aeruginosa follows a two-step "Self-Promoted Uptake" model:

-

Electrostatic Displacement: The polycationic peptide ring (Dab residues) binds to the anionic phosphate groups of Lipid A, displacing divalent cations (

, -

Hydrophobic Insertion: The fatty acyl tail (E1 or E2) penetrates the hydrophobic core of the outer membrane. This causes expansion of the monolayer, fissure formation, and eventual disruption of the cytoplasmic membrane, leading to osmotic lysis.

Figure 1: Mechanism of Action. The dual-phase activity involves electrostatic binding followed by lethal hydrophobic insertion.

Antimicrobial Activity Profile

MIC Distribution

For wild-type P. aeruginosa, Polymyxin E sulfate exhibits potent activity. However, susceptibility testing is plagued by technical variables.

-

Wild-Type MIC: Typically 0.5 – 2.0 mg/L .

-

EUCAST/CLSI Breakpoint: Susceptible

mg/L; Resistant

Heteroresistance and "Skipped Wells"

A unique phenomenon in P. aeruginosa testing is heteroresistance, where subpopulations exhibit higher resistance.

-

Skipped Wells: In broth microdilution, growth may be inhibited at 1 mg/L, visible at 2 mg/L, and inhibited again at 4 mg/L. This is often due to adaptive resistance mechanisms or technical errors (e.g., uneven antibiotic distribution).

-

Sulfate vs. CMS: Never use Colistimethate Sodium (CMS) for in vitro MIC testing. CMS is an inactive prodrug that hydrolyzes unpredictably. Always use Polymyxin E Sulfate.

Table 1: Comparative Activity Profile

| Parameter | Polymyxin E Sulfate (Active) | Colistimethate Sodium (Prodrug) | Polymyxin B Sulfate |

| Primary Use | In vitro testing, Topical, Oral | IV Administration (Prodrug) | IV, In vitro testing |

| Potency (P. aeruginosa) | High (MIC 0.5-2 mg/L) | Low (must hydrolyze to active) | High (MIC 0.5-2 mg/L) |

| Protein Binding | Moderate (~50%) | Low | Moderate-High |

| Nephrotoxicity | High (Direct tubular toxicity) | Lower (but converts to toxic form) | High |

Experimental Methodologies

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, accurate stock of Polymyxin E1/E2 Sulfate. Critical Note: Polymyxins adhere to glass and certain plastics.

-

Weighing: Weigh Polymyxin E Sulfate powder (corrected for potency, usually expressed in Units/mg or µg/mg). Do not assume 100% purity.

-

Formula:

-

-

Solvent: Dissolve in sterile distilled water . Do not use saline or cations (Ca/Mg) for the stock, as they can promote precipitation or competitive binding issues early on.

-

Storage: Aliquot into polypropylene (PP) vials. Avoid glass vials for long-term storage due to adsorption. Store at -20°C or -80°C.

-

Shelf Life: Thawed aliquots should be used within 24 hours. Never refreeze.

Protocol B: Reference Broth Microdilution (BMD)

Standard: ISO 20776-1 / CLSI M07. Challenge: Polymyxin binding to polystyrene microtiter plates can artificially elevate MICs.

Workflow:

-

Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

- : 20-25 mg/L

- : 10-12.5 mg/L

-

Additives: Do NOT use Polysorbate-80 (P-80).

-

Reasoning: While P-80 reduces plate adsorption, it also acts synergistically with polymyxins, artificially lowering MICs and causing "false susceptible" results. Current CLSI/EUCAST guidelines explicitly recommend against P-80 for reference testing.

-

-

Inoculum: Standardize to

CFU/mL. -

Incubation: 35 ± 2°C for 16-20 hours.

-

Reading: Read manually. Look for "skipped wells." If skipped wells occur, repeat the test.

Figure 2: Validated BMD Workflow. Note the exclusion of surfactant additives to maintain standard compliance.

Mechanisms of Resistance

Resistance in P. aeruginosa is primarily adaptive, driven by the modification of Lipid A to reduce the net negative charge, thereby repelling the cationic polymyxin molecule.[2]

The PhoP-PhoQ and PmrA-PmrB Systems

Exposure to low

-

Sensor Kinases (PhoQ, PmrB): Detect environmental stress (polymyxins).

-

Response Regulators (PhoP, PmrA): Phosphorylated regulators activate the arnBCADTEF operon.

-

Effector: The operon encodes enzymes that add 4-amino-4-deoxy-L-arabinose (L-Ara4N) to Lipid A phosphates.

-

Result: The membrane surface charge shifts from negative to neutral/positive, inhibiting Polymyxin E binding.

Figure 3: Two-Component System Activation. The interplay between PhoP-PhoQ and PmrA-PmrB drives LPS modification.

Clinical Implications & Toxicity

While Polymyxin E1 sulfate is a potent tool, its clinical utility is limited by a narrow therapeutic window.

-

Nephrotoxicity: Polymyxins undergo extensive reabsorption in the renal proximal tubule via the megalin receptor . This accumulation leads to mitochondrial oxidative stress and apoptosis of tubular cells.

-

E1 vs. E2 Toxicity: Research suggests both components contribute to toxicity, but the fatty acyl tail length (E1 > E2) correlates with higher membrane permeabilization potential, which applies to both bacterial and mammalian renal cell membranes.

-

Therapeutic Monitoring: Because of the steep toxicity curve, area-under-the-curve (AUC) targeting is essential in clinical settings, though difficult to manage with the variable hydrolysis of the CMS prodrug.

References

-

Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews.

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing.

-

Nation, R. L., et al. (2019). Framework for optimisation of the clinical use of colistin and polymyxin B: the Prato polymyxin consensus. The Lancet Infectious Diseases.

-

Olaitan, A. O., Morand, S., & Rolain, J. M. (2014). Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria. Frontiers in Microbiology.

-

Humphries, R. M., et al. (2019). Colistin Susceptibility Testing: EUCAST and CLSI Joint Recommendations. Clinical Microbiology and Infection.

Sources

A Senior Application Scientist's Guide to Utilizing Polymyxin E1 Sulfate for Studying Bacterial Resistance Mechanisms

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the application of Polymyxin E1 sulfate (colistin) for the comprehensive investigation of bacterial resistance. It is designed to move beyond simple protocols, offering a framework grounded in mechanistic understanding and field-proven insights to empower robust scientific inquiry.

Section 1: Foundational Principles of Polymyxin E1 and Its Interaction with Gram-Negative Bacteria

Polymyxin E1, clinically known as colistin, is a polycationic peptide antibiotic belonging to the polymyxin class.[1][2] Discovered in 1947, it has been repurposed as a last-resort therapeutic agent for infections caused by multidrug-resistant (MDR) Gram-negative bacteria, including problematic pathogens like Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[2][3][4] Its utility in research is centered on its very specific mode of action, which makes it an excellent tool for probing the intricacies of the bacterial outer membrane and the adaptive strategies bacteria employ to survive its attack.[]

The Mechanism of Action: A Targeted Assault on the Outer Membrane

The bactericidal activity of Polymyxin E1 is initiated by a targeted electrostatic interaction.[2][6][7]

-

Initial Binding: The positively charged diaminobutyric acid (Dab) residues of the polymyxin molecule are electrostatically attracted to the anionic (negatively charged) phosphate groups of the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2][6][7][8]

-

Cationic Displacement: This high-affinity binding competitively displaces essential divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer by cross-linking adjacent LPS molecules.[1][6][7]

-

Membrane Destabilization: The loss of these cations disrupts the structural integrity of the outer membrane, increasing its permeability.[1][2]

-

Lethal Insertion: The hydrophobic tail of the polymyxin molecule then inserts into the destabilized membrane, acting like a detergent to solubilize the membrane, leading to leakage of cytoplasmic contents and ultimately, cell death.[1][6]

This targeted mechanism is visualized in the workflow below.

Caption: Mechanism of Polymyxin E1 Action on the Bacterial Outer Membrane.

Section 2: The Molecular Hallmarks of Resistance

Bacterial resistance to polymyxins arises primarily from modifications to its target, the lipid A moiety of LPS, which reduces the net negative charge of the outer membrane and thereby weakens the antibiotic's initial binding.[9][10] These modifications are driven by two principal genetic strategies: chromosomal mutations and the horizontal acquisition of resistance genes.

Chromosomally-Mediated Resistance: The Role of Two-Component Systems

The most common intrinsic resistance mechanism involves the activation of two-component regulatory systems (TCS), primarily PhoP/PhoQ and PmrA/PmrB .[3][11][12] These systems act as environmental sensors. Under specific stimuli (like low Mg²⁺ concentrations or the presence of antimicrobial peptides), these systems initiate a phosphorylation cascade that upregulates the expression of operons responsible for LPS modification.[3][13][14]

-

Key Modifications: The primary outcome is the enzymatic addition of positively charged moieties, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) and/or phosphoethanolamine (pEtN) , to the phosphate groups of lipid A.[9][10][15]

-

Result: This charge neutralization repels the cationic polymyxin molecule, preventing effective binding and subsequent membrane disruption.[9][16]

-

Complete LPS Loss: In A. baumannii, a more drastic mechanism has been observed where mutations in lipid A biosynthesis genes (lpxA, lpxC, lpxD) lead to the complete loss of LPS, rendering the bacterium highly resistant.[9][11]

Caption: Chromosomal Resistance via Two-Component System Activation.

Plasmid-Mediated Resistance: The Emergence of mcr Genes

A significant threat to the efficacy of colistin is the emergence of mobilized colistin resistance (mcr) genes, most notably mcr-1, first identified in 2015.[17][18]

-

Mechanism: These genes, now with ten known variants (mcr-1 to mcr-10), encode phosphoethanolamine transferase enzymes.[17][18] These enzymes catalyze the addition of a pEtN group to lipid A.[17][19]

-

Horizontal Transfer: Unlike chromosomal mutations, mcr genes are located on mobile genetic elements like plasmids.[17][18] This allows for rapid horizontal transfer between different bacterial strains and species, dramatically accelerating the spread of resistance.[17][19]

Section 3: A Practical Framework for Investigating Polymyxin E1 Resistance

A robust investigation into colistin resistance requires a multi-faceted approach, combining phenotypic assays with genotypic and biochemical analyses. This workflow ensures that observed resistance is mechanistically understood.

Caption: Integrated Workflow for Investigating Colistin Resistance.

Phenotypic Characterization: Minimum Inhibitory Concentration (MIC) Testing

The cornerstone of resistance testing is determining the MIC, the lowest concentration of an antibiotic that prevents visible growth. For colistin, broth microdilution (BMD) is the sole reference method recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21]

Protocol: Broth Microdilution for Colistin MIC

-

Causality: The cationic nature of colistin causes it to adhere to the polystyrene plastic of standard microtiter plates, which can falsely lower the effective concentration and lead to inaccurate (falsely susceptible) results.[20][21] Therefore, strict adherence to a validated protocol without additives like Polysorbate-80 is critical.[20][22]

-

Reagent Preparation:

-

Prepare a stock solution of Polymyxin E1 (Colistin) Sulfate in sterile, deionized water. Do not use colistimethate sodium (CMS), as it is an inactive prodrug that can hydrolyze inconsistently in vitro.[20]

-

Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions. The correct concentration of Mg²⁺ and Ca²⁺ is crucial for polymyxin activity.

-

-

Plate Preparation:

-

Dispense 50 µL of CAMHB into all wells of a 96-well plain polystyrene microtiter plate.

-

Add 50 µL of the colistin stock solution to the first column of wells, creating a 2-fold dilution.

-

Perform serial 2-fold dilutions across the plate by transferring 50 µL from one well to the next, discarding the final 50 µL from the last dilution well. This creates a gradient of colistin concentrations.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, suspend several colonies in saline to match a 0.5 McFarland turbidity standard.

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

Self-Validation System:

-

Quality Control (QC): Always include reference QC strains with known colistin MIC ranges in each run. Recommended strains are E. coli ATCC 25922 (susceptible) and P. aeruginosa ATCC 27853 (susceptible).[20] For monitoring resistance, including a known mcr-1-positive strain like E. coli NCTC 13846 is also recommended.[20] The run is valid only if the MICs for the QC strains fall within their accepted ranges.

| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | ≤ 2 mg/L | - | > 2 mg/L |

| P. aeruginosa | ≤ 2 mg/L | - | > 2 mg/L |

| Acinetobacter spp. | ≤ 2 mg/L | - | > 2 mg/L |

| Table 1: Joint CLSI-EUCAST Colistin Clinical Breakpoints.[22][23] |

Genotypic Analysis: Identifying the Genetic Basis of Resistance

-

Causality: Multiplex PCR allows for the simultaneous screening of multiple mcr gene variants in a single reaction, providing a rapid and efficient method for identifying plasmid-mediated resistance.[24][25]

-

DNA Extraction:

-

Prepare a crude DNA template via the boiling lysate method. Suspend a loopful of bacterial culture in 100 µL of TE buffer, boil for 10 minutes, and centrifuge. The supernatant, diluted 1:10, serves as the DNA template.

-

-

PCR Master Mix Preparation:

-

Combine a commercial PCR Master Mix (2X) (e.g., DreamTaq Green) with a set of validated primers for the target mcr genes (mcr-1 through mcr-10, often split into multiple multiplex reactions).[24] Add nuclease-free water to the final volume.

-

-

PCR Amplification:

-

Add 2 µL of the DNA template to the master mix.

-

Run the reaction using a validated thermal cycling program. A typical program includes:

-

-

Visualization:

Self-Validation System:

-

Controls: Each PCR run must include:

-

Positive Control: DNA from a well-characterized strain known to carry the target mcr gene(s).

-

Negative Control: Nuclease-free water in place of a DNA template to detect contamination.

-

For isolates that are phenotypically resistant but mcr-negative, Sanger or whole-genome sequencing of the pmrA/B and phoP/Q genes is necessary to identify point mutations responsible for resistance.[27]

Biochemical Analysis: Direct Visualization of Lipid A Modification

-

Causality: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can directly detect the mass shift caused by the addition of pEtN or L-Ara4N to lipid A.[28][29] This provides direct biochemical evidence of the resistance mechanism.

Protocol: Rapid Lipid A Analysis by MALDI-TOF MS (MALDIxin Test)

-

Sample Preparation: A key advantage is the minimal sample preparation. Intact bacterial cells are used directly.[28][30]

-

Matrix Application: A small amount of bacterial colony is applied to a MALDI target plate and overlaid with a specific matrix (e.g., norharmane or 9-aminoacridine).[29]

-

MS Acquisition: The sample is analyzed in a MALDI-TOF mass spectrometer operating in negative-ion reflectron mode.[29][30]

-

Data Analysis:

Self-Validation System:

-

Reference Strains: Analysis should include a colistin-susceptible strain (showing only the native lipid A peak) and a known resistant strain (showing the modified lipid A peaks) to validate the observed spectra.[30]

Section 4: Conclusion and Future Outlook

The study of bacterial resistance to Polymyxin E1 sulfate is a dynamic field, critical for both clinical microbiology and the development of novel therapeutics. By integrating phenotypic, genotypic, and biochemical approaches, researchers can achieve a comprehensive understanding of the mechanisms at play. The methodologies outlined in this guide provide a self-validating framework for generating high-confidence data. As resistance continues to evolve, the ability to rapidly and accurately dissect these mechanisms will be paramount in the ongoing battle against multidrug-resistant pathogens.

References

-

Colistin - Wikipedia. Wikipedia. [Link]

-

Poirel, L., Jayol, A., & Nordmann, P. (2017). Mechanisms of Polymyxin Resistance. Clinical Microbiology Reviews. [Link]

-

MCR-1 - Wikipedia. Wikipedia. [Link]

-

Trimble, M. J., Mlynárčik, P., Kolář, M., & Hancock, R. E. (2020). Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. Antibiotics. [Link]

-

Olaitan, A. O., Morand, S., & Rolain, J. M. (2014). Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria. Frontiers in Microbiology. [Link]

-

Rebelo, A. R., Bortolaia, V., Kjeldgaard, J. S., Pedersen, S. K., Leekitcharoenphon, P., Hansen, I. M., ... & Hasman, H. (2018). Multiplex PCR for detection of plasmid-mediated colistin resistance determinants, mcr-1, mcr-2, mcr-3, mcr-4 and mcr-5 for surveillance purposes. Eurosurveillance. [Link]

-

El-Sayed Ahmed, M. A. E., Zhong, L. L., Shen, C., Yang, Y., Doi, Y., & Tian, G. B. (2020). Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019). Emerging Microbes & Infections. [Link]

-

Lee, J. Y., Park, Y. K., & Ko, K. S. (2015). Differential Role of Two-Component Regulatory Systems (phoPQ and pmrAB) in Polymyxin B Susceptibility of Pseudomonas aeruginosa. Journal of Microbiology. [Link]

-

Borowiak, M., Fischer, J., Hammerl, J. A., Hendriksen, R. S., Szabo, I., & Malorny, B. (2020). LABORATORY PROTOCOL PCR for plasmid-mediated colistin resistance genes, mcr-6, mcr-7, mcr-8, mcr-9, and variants (multiplex). DTU Food. [Link]

-

Al-Farsi, M. A., Al-Raisi, A. A., Al-Adawi, K. J., Al-Abri, S. S., & Al-Kharousi, Z. S. (2023). A Review of Resistance to Polymyxins and Evolving Mobile Colistin Resistance Gene (mcr) among Pathogens of Clinical Significance. Antibiotics. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Colistin Sulfate?. Patsnap. [Link]

-

Rojas-Benitez, D., Gil-Marqués, M., Conde-Glez, C., Canton, R., Pachón, J., Ruiz-Garbajosa, P., ... & Smani, Y. (2021). The Impact of Colistin Resistance on the Activation of Innate Immunity by Lipopolysaccharide Modification. mSphere. [Link]

-

Landman, D., Quale, J. M., Mayorga, D., Della-Latta, P., & Bratu, S. (2009). Involvement of pmrAB and phoPQ in Polymyxin B Adaptation and Inducible Resistance in Non-Cystic Fibrosis Clinical Isolates of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. [Link]

-

Gao, R., Hu, Y., Li, Z., Sun, J., Wang, Q., Lin, J., ... & Feng, Y. (2016). Dissemination and Mechanism for the MCR-1 Colistin Resistance. PLOS Pathogens. [Link]

-

Dortet, L., Potron, A., Bonnin, R. A., Plesiat, P., Naas, T., Filloux, A., & Larrouy-Maumus, F. (2018). Rapid detection of colistin resistance in Acinetobacter baumannii using MALDI-TOF-based lipidomics on intact bacteria. Scientific Reports. [Link]

-

The Goodlett Lab. (n.d.). Detecting antibiotic resistance by MALDI-TOF analysis of bacterial membrane glycolipids. University of Maryland School of Pharmacy. [Link]

-

Pescara, J. C., Kiger, L., D’Amico, F., Le-Saux, T., Joly, L., & Bálint, Š. (2018). Selective Interaction of Colistin with Lipid Model Membranes. Biophysical Journal. [Link]

-

Al-Tawfiq, J. A., & Laxminarayan, R. (2024). Colistin Resistance Mechanism and Management Strategies of Colistin-Resistant Acinetobacter baumannii Infections. Antibiotics. [Link]

-

Furniss, R. C. D., Dortet, L., Bolland, H., Drews, O., Sadecky, S. B., & Larrouy-Maumus, F. (2019). Molecular model of colistin binding to lipid A. ResearchGate. [Link]

-

Hu, S., Chen, M., Li, Y., & Liu, J. (2021). Multiplex PCR for detection of MCR genes in clinical fecal samples. Parasite. [Link]

-

Olaitan, A. O., Morand, S., & Rolain, J. M. (2014). Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria. Frontiers in Microbiology. [Link]

-

Landman, D., Quale, J. M., Mayorga, D., Della-Latta, P., & Bratu, S. (2009). Involvement of pmrAB and phoPQ in polymyxin B adaptation and inducible resistance in non-cystic fibrosis clinical isolates of Pseudomonas aeruginosa. SAHMRI. [Link]

-

Falagas, M. E., & Kasiakou, S. K. (2010). Resistance to polymyxins: Mechanisms, frequency and treatment options. International Journal of Antimicrobial Agents. [Link]

-

ResearchGate. (n.d.). Polymyxin Resistance Mechanism. ResearchGate. [Link]

-

Sun, J., Zhang, H., Liu, Y. H., & Feng, Y. (2017). Mechanism of mcr-mediated colistin resistance. ResearchGate. [Link]

-

Saddique, N., Ijaz, M., Shafi, J., Asif, M. A., Hassan, A., Khan, M. A. U., & Rehman, A. (2026). mcr gene family evolution and structural mechanisms of colistin resistance: from mcr-1 to emerging variants. Archives of Microbiology. [Link]

-

Satlin, M. J., Lewis, J. S., Weinstein, M. P., Patel, J., & Castanheira, M. (2020). Clinical and Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing Position Statements on Polymyxin B and Colistin Clinical Breakpoints. Clinical Infectious Diseases. [Link]

-

Sabnis, A., Hagart, K. L., Klöckner, A., Becce, M., Evans, L. E., Furniss, R. C. D., ... & Edwards, A. M. (2021). Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane. eLife. [Link]

-

Jamil, B., Hasni, M. S., & Jamil, N. (2021). Lipid A-Ara4N as an alternate pathway for (colistin) resistance in Klebsiella pneumonia isolates in Pakistan. PLOS ONE. [Link]

-

Zhang, Y., Wang, Y., Wu, S., Zhang, Y., & Chen, J. (2022). The Role of the Two-Component System PhoP/PhoQ in Intrinsic Resistance of Yersinia enterocolitica to Polymyxin. Frontiers in Microbiology. [Link]

-

Miller, A. N., Carroll, R. K., & Spencer, D. H. (2022). A Novel Lipid-Based MALDI-TOF Assay for the Rapid Detection of Colistin-Resistant Enterobacter Species. Microbiology Spectrum. [Link]

-

Zheng, B., Xu, H., Yu, X., Jia, X., Jiang, C., Zhang, J., ... & Feng, Y. (2017). Molecular Epidemiology and Colistin Resistant Mechanism of mcr-Positive and mcr-Negative Clinical Isolated Escherichia coli. Frontiers in Microbiology. [Link]

-

Rebelo, A. R., Bortolaia, V., Kjeldgaard, J. S., Pedersen, S. K., Leekitcharoenphon, P., Hansen, I. M., ... & Hasman, H. (2018). LABORATORY PROTOCOL PCR for plasmid-mediated colistin resistance genes, mcr-1, mcr-2, mcr-3, mcr-4, mcr-5 and variants. DTU Food. [Link]

-

Pescara, J. C., Kiger, L., D’Amico, F., Le-Saux, T., Joly, L., & Bálint, Š. (2018). Selective Interaction of Colistin with Lipid Model Membranes. Biophysical Journal. [Link]

-

The Editorial Board. (2017). Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing. Journal of Clinical and Diagnostic Research. [Link]

-

Furniss, R. C. D., & Larrouy-Maumus, F. (2020). The clue is in the lipid A: Rapid detection of colistin resistance. PLOS Pathogens. [Link]

-

Josten, M., & Sahl, H. G. (2021). Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing. Frontiers in Cellular and Infection Microbiology. [Link]

-

Di Pilato, V., Antonelli, A., Giani, T., & Rossolini, G. M. (2021). Exogenous and Endogenous Phosphoethanolamine Transferases Differently Affect Colistin Resistance and Fitness in Pseudomonas aeruginosa. Frontiers in Microbiology. [Link]

-

Pescara, J. C., Kiger, L., D’Amico, F., Le-Saux, T., Joly, L., & Bálint, Š. (2018). Selective Interaction of Colistin with Lipid Model Membranes. CONICET. [Link]

-

Beceiro, A., Lello, J., & Gato, E. (2011). Phosphoethanolamine Modification of Lipid A in Colistin-Resistant Variants of Acinetobacter baumannii Mediated by the pmrAB Two-Component Regulatory System. Antimicrobial Agents and Chemotherapy. [Link]

-

Oteo, J., & Aranzana-Climent, V. (2018). Is Colistin Susceptibility Testing Finally on the Right Track?. Antimicrobial Agents and Chemotherapy. [Link]

-

Zhang, R., Zhou, Y., & Pan, M. (2022). Rapid Detection of Multi-Resistance Strains Carrying mcr-1 Gene Using Recombinase-Aided Amplification Directly on Clinical Samples. Frontiers in Cellular and Infection Microbiology. [Link]

-

Al-Tawfiq, J. A., & Laxminarayan, R. (2019). Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review). Journal of Clinical Microbiology and Infectious Diseases. [Link]

-

European Centre for Disease Prevention and Control. (2017). Laboratory manual for carbapenem and colistin resistance detection and characterisation for the survey of carbapenem- and/or colistin-resistant Enterobacteriaceae. ECDC. [Link]

-

Lim, L. M., Ly, N., Anderson, D., Yang, L., Macander, K., Jansson, J., & Li, J. (2010). Pharmacology of polymyxins: new insights into an 'old' class of antibiotics. Future Microbiology. [Link]

Sources

- 1. Colistin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]

- 3. Frontiers | Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 6. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanisms of Polymyxin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. Resistance to polymyxins: Mechanisms, frequency and treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipid A-Ara4N as an alternate pathway for (colistin) resistance in Klebsiella pneumonia isolates in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MCR-1 - Wikipedia [en.wikipedia.org]

- 18. mcr gene family evolution and structural mechanisms of colistin resistance: from mcr-1 to emerging variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dissemination and Mechanism for the MCR-1 Colistin Resistance | PLOS Pathogens [journals.plos.org]

- 20. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]

- 23. academic.oup.com [academic.oup.com]

- 24. Multiplex PCR for detection of plasmid-mediated colistin resistance determinants, mcr-1, mcr-2, mcr-3, mcr-4 and mcr-5 for surveillance purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Multiplex PCR for detection of MCR genes in clinical fecal samples | E3S Web of Conferences [e3s-conferences.org]

- 26. food.dtu.dk [food.dtu.dk]

- 27. Frontiers | Molecular Epidemiology and Colistin Resistant Mechanism of mcr-Positive and mcr-Negative Clinical Isolated Escherichia coli [frontiersin.org]

- 28. Rapid detection of colistin resistance in Acinetobacter baumannii using MALDI-TOF-based lipidomics on intact bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. goodlettlab.org [goodlettlab.org]

- 30. The clue is in the lipid A: Rapid detection of colistin resistance | PLOS Pathogens [journals.plos.org]

- 31. journals.asm.org [journals.asm.org]

- 32. Frontiers | Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing [frontiersin.org]

Methodological & Application

Application Note: Polymyxin E1 (Colistin Sulfate) Broth Microdilution Protocol

Executive Summary & Core Directive

Polymyxin E1 (Colistin) is a "last-resort" cationic polypeptide antibiotic used against multidrug-resistant (MDR) Gram-negative bacteria. However, its physicochemical properties—specifically its adherence to plastics and the distinction between its sulfate and methanesulfonate forms—make susceptibility testing notoriously prone to error.

Crucial Warning: The only validated reference method for Colistin susceptibility testing is ISO-standard Broth Microdilution (BMD) .

-

DO NOT use Gradient Diffusion (Etest) or Disk Diffusion (poor agar diffusion leads to false resistance).

-

DO NOT use Colistin Methanesulfonate (CMS) for in vitro testing (it is an inactive prodrug).[1]

-

DO NOT add Polysorbate-80 (Tween 80) to the broth (it artificially lowers MICs via synergistic toxicity).

This protocol outlines the ISO 20776-1 compliant workflow, integrating specific "gotcha" mitigations regarding plastic adsorption and cation adjustment.

Mechanistic Grounding & The "Adsorption Paradox"

Mechanism of Action

Colistin acts as a cationic detergent. It binds to the anionic Lipid A component of the Gram-negative outer membrane, displacing divalent cations (

Figure 1: Mechanism of Colistin-induced membrane lysis. The displacement of stabilizing cations is the critical step, necessitating strict control of cation levels in the test media.

The Adsorption Paradox

Polymyxins bind avidly to polystyrene (the plastic used in standard microtiter plates). Historically, researchers added Polysorbate-80 to prevent this.[2] However, current CLSI/EUCAST Joint Guidelines explicitly forbid this because Polysorbate-80 acts synergistically with Colistin, resulting in MICs that are artificially low (false susceptibility).

-

The Standard: We accept that some drug is lost to the plastic. The clinical breakpoints (Susceptible

2 mg/L) were calibrated using this imperfect system. Therefore, using plain polystyrene without surfactant is the required standard to match the breakpoint data.

Critical Materials & Reagents

| Reagent/Equipment | Specification | Rationale |

| Active Drug | Colistin Sulfate salt | NEVER use Colistin Methanesulfonate (CMS). CMS is an inactive prodrug that hydrolyzes unpredictably in vitro.[2] |

| Base Media | Cation-Adjusted Mueller Hinton Broth (CAMHB) | Must contain 20–25 mg/L |

| Plates | 96-well, U-bottom, untreated polystyrene | Tissue-culture treated plates have higher negative charge density, increasing drug loss. Use standard, untreated plates. |

| Solvent | Sterile Distilled Water | Colistin sulfate is freely soluble in water. Do not use DMSO or Ethanol. |

| Dilution Vessels | Glass or Polypropylene tubes | Use these for the intermediate dilution steps to minimize drug loss before the final transfer to the plate. |

Step-by-Step Protocol

Stock Solution Preparation

Objective: Prepare a high-concentration stock (e.g., 1000 mg/L or higher) based on potency, not just weight.

-

Check Potency: Locate the potency on the manufacturer's Certificate of Analysis (CoA). It is usually expressed as

or Units/mg.-

Note: If given in Units, conversion is approx. 30,000 Units = 1 mg pure Colistin base (verify specific lot conversion).

-

-

Calculate Weight: Use the following formula to determine the powder weight needed for a target volume (

) and concentration ( -

Dissolve: Dissolve the powder in sterile distilled water. Vortex gently.

-

Sterilization: Filter sterilize using a 0.22

PES or PVDF membrane (Low protein binding). Discard the first 1 mL of filtrate to saturate the filter's binding sites.

Dilution Scheme (2x Concentration)

You will prepare 2x concentrated antibiotic solutions in CAMHB, which will later be diluted 1:1 with the bacterial inoculum.

Target Final Range: 0.125 mg/L to 64 mg/L.

| Step | Source | Volume Source ( | Volume CAMHB ( | Concentration of Tube (mg/L) | Final Conc. in Well (mg/L) |

| 1 | Stock (1280 mg/L) | 100 | 900 | 128 | 64 |

| 2 | Tube 1 | 500 | 500 | 64 | 32 |

| 3 | Tube 2 | 500 | 500 | 32 | 16 |

| 4 | Tube 3 | 500 | 500 | 16 | 8 |

| ... | ... | ... | ... | ... | ... |

| 10 | Tube 9 | 500 | 500 | 0.25 | 0.125 |

-

Dispense: Add 50

of each 2x dilution into the corresponding columns of the 96-well plate. -

Controls: Include a Growth Control well (50

CAMHB, no drug) and a Sterility Control well (100

Inoculum Preparation

Standard: Direct Colony Suspension (ISO 20776-1).

-

Select 3-5 morphologically similar colonies from an overnight agar plate (non-selective media).

-

Suspend in saline to reach 0.5 McFarland turbidity (approx.

CFU/mL). -

Dilution: Dilute this suspension 1:100 in CAMHB.

-

Calculation: Add 100

of 0.5 McFarland suspension to 9.9 mL CAMHB. -

Result: Approx.

CFU/mL.

-

-

Inoculation: Add 50

of this diluted inoculum to each well containing 50

Incubation

-

Seal: Use a perforated adhesive seal or loose lid to prevent evaporation but allow gas exchange.

-

Conditions: 35 ± 2°C in ambient air.

-

Time: 16–20 hours.[4][7] (Do not extend beyond 24h as drug degradation occurs).

Workflow Visualization

Figure 2: Integrated workflow for Colistin BMD. Note the separate preparation of 2x drug and inoculum before combination in the plate.

Data Analysis & Troubleshooting

Reading the MIC

The MIC is the lowest concentration that completely inhibits visible growth.

-

Button Formation: Look for a tight "button" of sedimentation (growth) or turbidity.

-

Trailing Effect: Polymyxins often show a "haze" or fine precipitate. Ignore faint haze if the button is absent, but be consistent.

-

Skip Wells: If growth occurs at 2 mg/L, no growth at 4 mg/L, but growth returns at 8 mg/L, the test is invalid. This suggests heteroresistance or technical error (splashing). Repeat the test.

Quality Control (QC)

You must run a QC strain with every batch to validate the media (cation levels) and the drug potency.

| QC Strain | Expected MIC Range (mg/L) | Troubleshooting |

| E. coli ATCC 25922 | 0.25 – 2 | If MIC < 0.25: Cations too low or drug degraded. |

| P. aeruginosa ATCC 27853 | 0.5 – 4 | If MIC > 4: Cations too high or potency calculation error. |

Common Pitfalls (Troubleshooting)

| Observation | Probable Cause | Corrective Action |

| MICs consistently low | Polysorbate-80 used? | Remove all surfactants. Use plain CAMHB. |

| MICs consistently high | CMS used instead of Sulfate? | Check reagent bottle.[6] Ensure "Colistin Sulfate" is used.[2][8][9][10] |

| Growth in all wells | Inoculum too high | Verify 0.5 McFarland and the subsequent 1:100 dilution step. |

| "Skip" wells | Heteroresistance | Check purity of inoculum. Repeat. If persistent, report as such (common in Enterobacter). |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-Ed11. [Link]

-

The European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2016).[2][11] Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoints Working Group. [Link]

-

International Organization for Standardization (ISO). (2019). ISO 20776-1:2019 Clinical laboratory testing and in vitro diagnostic test systems — Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices. [Link]

-

Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 30(2), 557–596. [Link]

Sources

- 1. International Consensus Guidelines for the Optimal Use of the Polymyxins: Endorsed by the American College of Clinical Pharmacy (ACCP), European Society of Clinical Microbiology and Infectious Diseases (ESCMID), Infectious Diseases Society of America (IDSA), International Society for Anti-infective Pharmacology (ISAP), Society of Critical Care Medicine (SCCM), and Society of Infectious Diseases Pharmacists (SIDP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. teknova.com [teknova.com]

- 6. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Polymyxin E1 (Colistin) Sulfate Agar Diffusion Assay

For: Researchers, scientists, and drug development professionals.

Abstract

Polymyxin E1, clinically known as colistin, has re-emerged as a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Accurate in vitro susceptibility testing is therefore critical for effective clinical management and surveillance of resistance. However, the unique physicochemical properties of the colistin molecule present significant challenges for standard susceptibility testing methods. Specifically, its large cationic polypeptide structure leads to poor diffusion through agar matrices and a tendency to bind to plastic surfaces, rendering conventional disk diffusion and gradient diffusion tests unreliable.[1][2][3][4][5] This document provides a detailed, scientifically-grounded protocol for the Polymyxin E1 (colistin) sulfate agar diffusion assay, emphasizing the critical parameters and explaining the rationale behind each step to ensure accurate and reproducible results. While broth microdilution (BMD) remains the gold standard reference method recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), agar-based methods can serve as valuable screening tools when performed with rigorous adherence to standardized procedures.[2][6][7][8][9]

Scientific Principles and Rationale

Mechanism of Action of Polymyxin E1

Polymyxin E1 exerts its bactericidal effect primarily by disrupting the integrity of the outer membrane of Gram-negative bacteria.[10][11] The key steps are as follows:

-

Electrostatic Interaction: The polycationic peptide ring of colistin electrostatically binds to the negatively charged lipid A component of lipopolysaccharide (LPS) in the bacterial outer membrane.[10][12][13]

-

Displacement of Divalent Cations: This interaction competitively displaces essential divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS structure.[11][13]

-

Membrane Destabilization: The displacement of these cations leads to a localized disruption of the outer membrane, increasing its permeability.[10][11][13]

-

Cell Lysis: The compromised outer membrane allows for the leakage of intracellular contents, ultimately leading to bacterial cell death.[11][13]

This mechanism is highly effective against many Gram-negative pathogens but is inherently ineffective against Gram-positive bacteria, which lack an outer membrane.[10]

Challenges in Colistin Susceptibility Testing

The primary challenge in colistin susceptibility testing via agar diffusion is the molecule's poor diffusion characteristics.[1][2][4] This results in smaller, less defined inhibition zones, making interpretation difficult and prone to error.[4] Consequently, both CLSI and EUCAST do not recommend standard disk diffusion for clinical decision-making and have not established interpretive breakpoints for this method.[2][14][15] However, modified agar-based methods can be employed for screening purposes. This protocol outlines a more reliable approach to the agar diffusion assay.

Materials and Reagents

Media and Reagents

| Reagent/Material | Specifications | Rationale |

| Polymyxin E1 (Colistin) Sulfate Powder | USP grade or equivalent | Must be sulfate salt, not methanesulfonate (CMS), as CMS is an inactive prodrug.[2][9] Potency (U/mg or µg/mg) must be known for accurate stock solution preparation. |

| Mueller-Hinton Agar (MHA) | Cation-adjusted (CAMHA) is preferred | The concentration of divalent cations (Ca²⁺ and Mg²⁺) significantly impacts colistin's activity.[3] |

| Sterile Distilled Water | For stock solution preparation | Ensures no interfering ions or contaminants. |

| Sterile Saline (0.85% NaCl) or Broth | For inoculum preparation | Provides an isotonic environment for bacterial suspension. |

| 0.5 McFarland Turbidity Standard | Essential for standardizing the bacterial inoculum to approximately 1.5 x 10⁸ CFU/mL. | |

| Sterile Petri Dishes | 90mm or 100mm diameter | Standard size for agar diffusion assays. |

| Sterile Swabs | Cotton or dacron | For uniform inoculation of the agar surface. |

| Antibiotic Disks | 10 µg colistin sulfate | Commercially prepared disks are recommended for consistency. |

Quality Control (QC) Strains

Regular testing of QC strains is mandatory to ensure the accuracy of the assay.

| QC Strain | ATCC Number | Expected Result | Purpose |

| Escherichia coli | ATCC 25922 | Susceptible | Negative control (susceptible) |

| Pseudomonas aeruginosa | ATCC 27853 | Susceptible | Negative control (susceptible) |

| Escherichia coli | NCTC 13846 | Resistant (mcr-1 positive) | Positive control (resistant) |

Note: The use of both susceptible and resistant QC strains is crucial for validating the assay's ability to differentiate between phenotypes.[2][6]

Experimental Protocol

Preparation of Colistin Stock Solution (if not using commercial disks)

Accurate preparation of the stock solution is critical. The potency of the colistin sulfate powder, provided by the manufacturer, must be used in the calculations.

Formula for Stock Solution:

Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / Potency (µg/mg)

Example Calculation for a 10,000 µg/mL Stock Solution:

Assuming a potency of 19,000 U/mg (Note: consult certificate of analysis for exact potency and conversion factor if necessary; often ~30,000 U/mg is considered pure[16]).

-

Weighing: Accurately weigh a suitable amount of colistin sulfate powder (e.g., 10 mg).

-

Dissolving: Dissolve in a precise volume of sterile distilled water to achieve the target concentration.

-

Storage: Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Agar Plate Preparation

-

Prepare Mueller-Hinton Agar according to the manufacturer's instructions.[17][18]

-

Sterilize by autoclaving.

-

Cool the molten agar to 45-50°C in a water bath.

-

Pour the agar into sterile Petri dishes to a uniform depth of 4 mm.

-

Allow the plates to solidify on a level surface.

-

Dry the plates before use to remove excess surface moisture.

Inoculum Preparation

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

Plate Inoculation and Disc Application

Caption: Agar Diffusion Assay Workflow.

-

Inoculation: Within 15 minutes of preparing the standardized inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even, confluent growth.

-

Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

Disc Application: Aseptically apply a 10 µg colistin sulfate disc to the center of the inoculated agar surface. Gently press the disc to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[1]

Reading and Interpreting Results

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disc diameter) to the nearest millimeter using a ruler or calipers.

-

Interpretation: As of the latest CLSI and EUCAST guidelines, there are no established interpretive breakpoints for colistin disk diffusion due to its unreliability.[2][6][15] Results should be interpreted with caution and primarily for screening purposes. Any isolate exhibiting a small or no zone of inhibition should be subjected to a reference method like broth microdilution for confirmation of resistance.[8]

Troubleshooting and Considerations

| Issue | Possible Cause(s) | Recommended Action |

| No zone with susceptible QC strain | Inactive antibiotic disc; Improper incubation conditions; Error in inoculum preparation. | Check expiration date of discs; Verify incubator temperature; Repeat test with freshly prepared inoculum and new discs. |

| Zone with resistant QC strain | Incorrect QC strain; Contamination. | Verify the identity of the QC strain; Subculture the QC strain to check for purity and repeat the test. |

| Poorly defined zone edges | Mixed culture; Swarming bacteria. | Ensure a pure culture was used for inoculum preparation; For swarming organisms, consider alternative testing methods. |

| Inconsistent results | Variation in agar depth; Inoculum density not standardized; Inconsistent reading of zones. | Ensure a uniform 4 mm agar depth; Always use a 0.5 McFarland standard; Have a consistent method for measuring zone diameters. |

Concluding Remarks

The Polymyxin E1 (colistin) sulfate agar diffusion assay, while not recommended for clinical decision-making, can be a useful screening tool when performed with meticulous attention to detail as outlined in this protocol. The inherent variability due to the poor diffusion of colistin necessitates that all results, particularly those suggesting resistance, be confirmed by a reference broth microdilution method.[2][8][9] Adherence to standardized procedures, including the use of appropriate quality control strains and correct interpretation of results within the limitations of the assay, is paramount for generating meaningful data in a research or surveillance context.

References

-

Trimble, M. J., Mlynárčik, P., Kolář, M., & Hancock, R. E. (2016). Polymyxin: Alternative Mechanisms of Action and Resistance. PLoS pathogens, 12(10), e1005921. [Link]

-

Pharma Tube. (2024). Polymyxin | Mechanism Of Action | Antimicrobial Spectrum | Adverse Effects. YouTube. [Link]

-

Anand, K., & V, K. (2021). Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions. Journal of Biosciences, 46(2), 1-15. [Link]

-

ResearchGate. (n.d.). Antibacterial mechanisms of polymyxin: (a) classic mechanism of membrane lysis[14]. ResearchGate. [Link]

-

Saelim, K., Laovajan, S., & Apisarnthanarak, A. (2020). Determination of Colistin Resistance by Simple Disk Diffusion Test Using Modified Mueller-Hinton Agar. Annals of Laboratory Medicine, 40(4), 313-318. [Link]

-

Nadir, C., & Batirel, A. (2024). Review of Colistin Susceptibility Testing with Current Data. Mediterranean Journal of Infection Microbes and Antimicrobials, 13, 24056-3. [Link]

-

Manoharan, A., & Chatterjee, S. (2017). Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing. Journal of Clinical and Diagnostic Research, 11(8), DL01-DL02. [Link]

-

Wikipedia. (2024). Colistin. Wikipedia. [Link]

-

Clinical and Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing Position Statements on Polymyxin B and Colistin Clinical Breakpoints. (2018). Clinical Infectious Diseases, 66(1), 1-13. [Link]

-

Simner, P. J., Bergman, Y., & Trejo, M. (2018). Evaluation of the MicroScan Colistin Well and Gradient Diffusion Strips for Colistin Susceptibility Testing in Enterobacteriaceae. Journal of Clinical Microbiology, 56(11), e00938-18. [Link]

-

Hindler, J. F., Humphries, R. M., & Nachnani, S. (2018). Evaluation of colistin stability in agar and comparison of four methods for MIC testing of.... PLoS ONE, 13(4), e0195295. [Link]

-

National Institute of Infectious Diseases – ANLIS “Dr. Carlos G. Malbrán”. (n.d.). Colistin Agar Spot Test. ANLIS. [Link]

-

Food and Agricultural Materials Inspection Center. (n.d.). 30 Colistin sulfate. FAMIC. [Link]

-

European Centre for Disease Prevention and Control. (2017). Laboratory manual for carbapenem and colistin resistance detection and characterisation for the survey of carbapenem- and/or colistin-resistant Enterobacteriaceae. ECDC. [Link]

-

ResearchGate. (n.d.). Colistin MIC distribution for quality control indicator strains P.... ResearchGate. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. EUCAST. [Link]

-

Jayol, A., Nordmann, P., & Poirel, L. (2017). Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution. Journal of Clinical Microbiology, 55(11), 3229-3237. [Link]

-

EUCAST. (2023). Colistin susceptibility testing. EUCAST. [Link]

-

American Society for Microbiology. (2020). Colistin Breakpoints Redux – or, the Fun Don't Stop, Yo!. ASM.org. [Link]

-

ResearchGate. (2018). How can the poor diffusion of colistin explain the results of inhibition zones and MIC obtained by disk diffusion or strips?. ResearchGate. [Link]

-

Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 30(2), 557-596. [Link]

-

Giamarellou, H., & Poulakou, G. (2024). Antimicrobial Susceptibility Testing for Colistin: Extended Application of Novel Quantitative and Morphologic Assay Using Scanning Electron Microscopy. International Journal of Molecular Sciences, 25(11), 5854. [Link]

-

ResearchGate. (n.d.). Colistin susceptibility testing by the disk diffusion and E-test.... ResearchGate. [Link]

-

Stansly, P. G., & Schlosser, M. E. (1947). Studies on Polymyxin: An Agar Diffusion Method of Assay. Journal of bacteriology, 54(5), 585–597. [Link]

-

Simner, P. J. (2017). The Search for a Practical Method for Colistin Susceptibility Testing: Have We Found It by Going Back to the Future?. Journal of Clinical Microbiology, 55(10), 2901-2903. [Link]

-

Titan Biotech. (2023). TM 020 – ANTIBIOTIC ASSAY MEDIUM NO. 9 (POLYMYXIN BASE AGAR). Titan Biotech. [Link]

-

HiMedia Laboratories. (n.d.). Antibiotic Assay Medium No.9 (Polymyxin Base Agar). HiMedia. [Link]

-

Tsuji, B. T., Pogue, J. M., Zavascki, A. P., Paul, M., Daikos, G. L., Forrest, A., ... & Nation, R. L. (2019). International Consensus Guidelines for the Optimal Use of the Polymyxins: Endorsed by the American College of Clinical Pharmacy (ACCP), European Society of Clinical Microbiology and Infectious Diseases (ESCMID), Infectious Diseases Society of America (IDSA), International Society for Anti-infective Pharmacology (ISAP), Society of Critical Care Medicine (SCCM), and Society of Infectious Diseases Pharmacists (SIDP). Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 39(1), 10-39. [Link]

-

ResearchGate. (2021). How to prepare colistin sulfate solution for AST with ambiguous description of activity?. ResearchGate. [Link]

-

ResearchGate. (2018). How to make stock solution of peptide antibiotics?. ResearchGate. [Link]

Sources

- 1. Determination of Colistin Resistance by Simple Disk Diffusion Test Using Modified Mueller-Hinton Agar - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]